Product packaging for AB-CHMINACA-d4(Cat. No.:)

AB-CHMINACA-d4

Cat. No.: B1163303
M. Wt: 360.5
InChI Key: KJNZIEGLNLCWTQ-VPJWBNDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Synthetic Cannabinoid Research Landscape

The field of synthetic cannabinoid (SC) research is dynamic, driven by the continuous emergence of new psychoactive substances (NPS). acs.orgresearchgate.net Originally developed for scientific and potential therapeutic exploration, many of these compounds have been diverted to the illicit drug market. researchgate.netmdpi.com Synthetic cannabinoids are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by interacting with cannabinoid receptors in the body. mdpi.commdpi.com The landscape is characterized by a rapid diversification of chemical structures, often modified to circumvent legal controls. lgcstandards.combioszeparacio.hu This constant evolution presents significant challenges for forensic and clinical laboratories in terms of detection and characterization. d-nb.info As a result, there is a pressing need for robust analytical methods and a deeper understanding of the pharmacology and metabolism of these novel compounds. nih.govnih.gov

Significance of Deuterated Analogs in Pharmacological and Analytical Investigations

Deuterated analogs, such as AB-CHMINACA-d4, are indispensable tools in both pharmacological and analytical research. acs.orgavantiresearch.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen with an extra neutron. acs.org Replacing hydrogen atoms with deuterium in a molecule results in a compound with a slightly higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart. google.com This subtle mass difference is critical for its primary application in analytical chemistry. acs.org

In quantitative analysis using mass spectrometry (MS) techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds serve as ideal internal standards. google.combertin-bioreagent.comcaymanchem.com Because they behave almost identically to the analyte of interest during sample preparation, extraction, and chromatographic separation, they can effectively compensate for any loss of analyte during these steps. nih.gov The mass spectrometer can easily distinguish between the deuterated standard and the non-deuterated target compound due to their mass difference, allowing for highly accurate and precise quantification. iu.edufda.gov.tw

Furthermore, deuterated analogs are valuable in metabolic studies. acs.org By administering a deuterated version of a drug, researchers can more easily track and identify its metabolites in complex biological matrices like urine and blood. nih.gov The unique isotopic signature of the deuterated compound allows its metabolites to be distinguished from endogenous compounds, facilitating a clearer understanding of metabolic pathways. mdpi.com

Specific Research Focus on this compound as a Model Compound for Chemical and Biochemical Studies

This compound is the deuterated form of AB-CHMINACA, an indazole-based synthetic cannabinoid. bertin-bioreagent.comcaymanchem.com It is specifically designed for use as an internal standard in the quantification of AB-CHMINACA in forensic and research settings. bertin-bioreagent.comcaymanchem.comcaymanchem.com The deuterium atoms are typically located on the indazole ring of the molecule. caymanchem.comcaymanchem.com

The use of this compound is crucial for obtaining reliable and accurate measurements of AB-CHMINACA in biological samples. nih.govfda.gov.tw This is particularly important in forensic toxicology, where precise quantification is necessary to determine the extent of exposure. ecddrepository.org In biochemical research, this compound aids in studies investigating the metabolism of AB-CHMINACA. nih.govresearchgate.net For instance, in vitro studies using human liver microsomes have been conducted to identify the major metabolites of AB-CHMINACA, with the deuterated standard helping to confirm their origin. nih.gov

The availability of certified reference materials (CRMs) for this compound ensures the quality and traceability of analytical results. caymanchem.comglpbio.com These CRMs are manufactured and tested under stringent international standards, providing confidence in their use for quantitative analytical applications. caymanchem.comcaymanchem.com

Chemical and Physical Properties of this compound

PropertyValue
Formal Name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide
CAS Number 2747915-13-3
Molecular Formula C₂₀H₂₄D₄N₄O₂
Formula Weight 360.5
Purity ≥98%
Formulation A neat solid or a 1 mg/ml solution in methanol (B129727)
Storage -20°C
Stability ≥ 3 years

Data sourced from multiple chemical suppliers and research articles. caymanchem.comcaymanchem.comcaymanchem.com

Properties

Molecular Formula

C20H24D4N4O2

Molecular Weight

360.5

InChI

InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)24(23-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)/t17-/m0/s1/i6D,7D,10D,11D

InChI Key

KJNZIEGLNLCWTQ-VPJWBNDVSA-N

SMILES

O=C(N[C@H](C(N)=O)C(C)C)C1=NN(CC2CCCCC2)C3=C1C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ab Chminaca D4

Strategies for Deuterium (B1214612) Incorporation in Indazole-3-carboxamide Scaffolds

The incorporation of deuterium into indazole-3-carboxamide scaffolds, the core structure of many synthetic cannabinoids, can be achieved through various methods. A common and efficient method is hydrogen-isotope exchange (HIE), where hydrogen atoms are directly replaced with deuterium. snnu.edu.cn This can be facilitated by transition metal catalysts or under acidic or basic conditions. snnu.edu.cnnih.gov

For indazole and similar heterocyclic systems, several strategies have been developed:

Acid-Catalyzed Exchange: Treatment with deuterated acids, such as deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) or deuterated acetic acid (CD₃CO₂D), can effectively deuterate the aromatic ring. acs.org For 3-substituted indoles, this method can lead to polydeuteration. acs.org

Metal-Catalyzed Exchange: Transition metals like palladium, iridium, rhodium, and silver are effective catalysts for HIE. snnu.edu.cnnih.govrsc.org Palladium catalysis in the presence of deuterated acetic acid can achieve deuteration at specific positions on the indole (B1671886) ring. nih.govacs.org Silver catalysis using D₂O as the deuterium source offers a mild and efficient method for deuterating electron-rich arenes and heterocycles like indoles. rsc.org

Hydrothermal H-D Exchange: Platinum-catalyzed hydrothermal hydrogen-deuterium exchange is another technique that has been successfully used to prepare deuterated precursors, such as deuterated adamantane-1-carboxylic acid. acs.org

The choice of method depends on the desired regioselectivity and the stability of the substrate under the reaction conditions. For AB-CHMINACA-d4, deuteration is typically targeted at the indazole ring, as specified by its IUPAC name, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide. caymanchem.com

Synthesis of AB-CHMINACA and its Deuterated Analogue, this compound

The synthesis of AB-CHMINACA and its deuterated form generally follows a multi-step pathway involving the preparation of key precursors followed by their coupling. frontiersin.orgecddrepository.org

The synthesis of indazole-3-carboxamides like AB-CHMINACA typically starts from a commercially available indazole precursor. ecddrepository.orgderpharmachemica.com A general synthetic route is outlined below:

Preparation of the Indazole Core: The synthesis often begins with methyl 1H-indazole-3-carboxylate. ecddrepository.org This starting material can be prepared from 1H-indole-2,3-dione. ecddrepository.org

N-Alkylation: The indazole nitrogen is alkylated to introduce the side chain. For AB-CHMINACA, this involves reacting methyl 1H-indazole-3-carboxylate with (bromomethyl)cyclohexane. frontiersin.org This reaction is typically carried out under basic conditions, for example, using potassium tert-butoxide. frontiersin.org

Ester Hydrolysis: The methyl ester of the alkylated indazole intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

Amide Coupling: The resulting 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid is then coupled with the appropriate amino acid derivative. For (S)-AB-CHMINACA, this is L-valinamide. frontiersin.org The coupling reaction is facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). derpharmachemica.com

A similar pathway is employed for the synthesis of related compounds, such as ADB-CHMINACA (MAB-CHMINACA), where L-tert-leucinamide is used instead of L-valinamide. drugsandalcohol.ie

For the synthesis of this compound, deuterium is introduced into the indazole ring. Based on the IUPAC name provided by a commercial supplier, the four deuterium atoms are located on the benzene (B151609) portion of the indazole ring (positions 4, 5, 6, and 7). caymanchem.com This implies the use of a deuterated indazole precursor in the synthetic sequence.

The regioselective deuteration of the indazole ring can be challenging. While methods exist for deuterating indoles and other heterocycles, achieving specific labeling on the benzene ring of an indazole requires careful selection of the deuteration strategy. nih.govrsc.org It is likely that a pre-deuterated indazole starting material is used, or a late-stage HIE is performed on a suitable intermediate under conditions that favor deuteration at the desired positions. For instance, silver-catalyzed H/D exchange has shown high efficiency in deuterating the ortho- and para-positions of N-methyl aniline (B41778) derivatives, which are structurally related to the indazole core. rsc.org

Precursor Chemistry and Reaction Pathways for Indazole-3-carboxamides

Characterization of Synthetic Intermediates and Final Products (Excluding Basic Identification Data)

The characterization of synthetic intermediates and the final this compound product is crucial to confirm the structure, purity, and isotopic distribution. A combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of both the non-deuterated and deuterated compounds and their intermediates. frontiersin.orgnih.govresearchgate.net In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons on the deuterated positions of the indazole ring would be expected. caymanchem.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. nih.gov For this compound, MS analysis verifies the incorporation of four deuterium atoms by observing the correct molecular ion peak (e.g., m/z 360.5 for [M+D]⁺). caymanchem.comiu.edu Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are also used to analyze the final product and intermediates. nih.govdrugsandalcohol.ie

Chromatography: Techniques like high-performance liquid chromatography (HPLC) are used to assess the purity of the synthesized compounds. For instance, purification of a related deuterated compound, Mthis compound, was achieved using reverse-phase HPLC.

The following table summarizes the analytical techniques used in the characterization of AB-CHMINACA and its analogs.

Analytical TechniquePurposeReference
¹H and ¹³C NMRStructural elucidation of intermediates and final products. frontiersin.orgnih.gov
GC-MSSeparation and identification of compounds and isomers. nih.govdrugsandalcohol.ie
LC-QTOF-MS/MSHigh-resolution mass analysis for structural confirmation and purity assessment. nih.gov
HPLCPurification and purity assessment of the final product.

Investigation of Isomeric Considerations in this compound Synthesis, including Regioisomers

The synthesis of AB-CHMINACA and its deuterated analog presents several isomeric considerations.

Enantiomers: AB-CHMINACA has a chiral center at the C-2 carbon of the valine moiety, leading to the existence of (S) and (R) enantiomers. ecddrepository.orgdrugsandalcohol.ie The synthesis described in the original patent literature specifically produces the (S)-enantiomer, (S)-AB-CHMINACA, by using the naturally occurring amino acid L-valinamide as a precursor. frontiersin.orgdrugsandalcohol.ie The enantiomeric purity is an important factor, as the (S)-enantiomers of many synthetic cannabinoids exhibit significantly higher potency than their (R)-counterparts. nih.gov Chiral chromatography is used to separate and analyze the enantiomers. nih.gov

Regioisomers: During the N-alkylation step of the indazole core, the alkyl group can attach to either the N-1 or N-2 position of the indazole ring, leading to the formation of regioisomers. nih.govresearchgate.netdrugsandalcohol.ie The desired product is the 1-alkyl-1H-indazole isomer (e.g., AB-CHMINACA), while the 2-alkyl-2H-indazole isomer is considered a potential manufacturing impurity. nih.govresearchgate.net These regioisomers have the same molecular formula and weight, resulting in similar mass spectra, but can be distinguished by their different retention times in chromatography and by their distinct NMR spectra. nih.govresearchgate.netdrugsandalcohol.ie Studies have shown that the 2-alkyl-2H-indazole regioisomers generally exhibit much lower activity at cannabinoid receptors compared to the 1-alkyl isomers. nih.govresearchgate.net

The potential for these isomers necessitates careful control of the reaction conditions and thorough purification and characterization of the final product to ensure the correct isomer is obtained with high purity.

Metabolic Profiling and Biotransformation Pathways of Ab Chminaca and Analogs

In Vitro Metabolic Studies Using Hepatic Subcellular Fractions

To predict and identify the metabolites of AB-CHMINACA formed in the body, in vitro studies using human liver preparations are indispensable. These experiments, primarily utilizing human liver microsomes (HLMs) and other subcellular fractions, provide a controlled environment to investigate the metabolic reactions that this compound undergoes.

Role of Cytochrome P450 Enzymes in Phase I Metabolism

The initial phase of metabolism, known as Phase I, typically involves the introduction or exposure of functional groups on the parent molecule, rendering it more polar and susceptible to subsequent metabolic steps. For AB-CHMINACA, the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases primarily located in the liver, plays a pivotal role in its Phase I biotransformation. nih.gov

Studies have demonstrated that AB-CHMINACA is extensively metabolized by CYP enzymes, leading to a variety of hydroxylated derivatives. nih.gov Through the use of a panel of recombinant human CYP enzymes, it has been determined that CYP3A4 is the most active enzyme in the hydroxylation of AB-CHMINACA. nih.gov Other CYP isoforms, including CYP2D6, CYP2C9, CYP2C19, CYP2B6, and CYP1A2, also contribute to its metabolism, albeit to a lesser extent. The primary sites of hydroxylation are on the cyclohexylmethyl moiety, resulting in the formation of several mono-hydroxylated and di-hydroxylated metabolites. nih.gov N-dealkylation, another CYP-mediated reaction, has also been observed, leading to a metabolite that can be further hydroxylated.

Contributions of Amidases and Carboxylesterases to Metabolic Pathways

In addition to the oxidative pathways mediated by CYP enzymes, hydrolysis of the amide bonds in the AB-CHMINACA molecule represents another significant metabolic route. This hydrolysis is primarily catalyzed by amidases and carboxylesterases, which are abundant in the liver. nih.govcore.ac.uk

These enzymes are responsible for cleaving the terminal amide group of the L-valinamide side chain, resulting in the formation of a carboxylated metabolite. nih.govofdt.fr This hydrolytic pathway is a major contributor to the biotransformation of AB-CHMINACA and its analogs. researchgate.net Research has specifically implicated human carboxylesterase 1 (hCES1) in the formation of carboxylic acid metabolites of similar synthetic cannabinoids. core.ac.uk The resulting carboxylated metabolites are often major products found in biological samples and serve as important biomarkers of exposure. ofdt.frnih.gov

Identification and Structural Elucidation of Metabolites of AB-CHMINACA

The identification and structural characterization of AB-CHMINACA metabolites are paramount for developing targeted analytical methods for forensic and clinical purposes. Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are instrumental in this process.

Characterization of Phase I Hydroxylated and Carboxylated Derivatives

In vitro incubation of AB-CHMINACA with human liver microsomes has led to the identification of numerous Phase I metabolites. nih.gov As mentioned, the most prominent of these are mono-hydroxylated and di-hydroxylated derivatives, primarily occurring on the cyclohexyl ring. nih.gov For instance, hydroxylation at the 4-position of the cyclohexyl ring is a common metabolic transformation. nih.gov

Furthermore, the hydrolysis of the terminal amide bond leads to a key carboxylated metabolite, N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine. nih.govontosight.ai This metabolite, often referred to as AB-CHMINACA M2, is a significant product found in urine samples of users. nih.govcaymanchem.com The combination of hydroxylation and hydrolysis also occurs, yielding hydroxylated carboxylic acid metabolites. ofdt.fr

Metabolite TypeCommon BiotransformationsKey Metabolites Identified
Phase I Mono-hydroxylation, Di-hydroxylation, Amide Hydrolysis4-hydroxycyclohexylmethyl AB-CHMINACA, N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (AB-CHMINACA M2)

Investigation of Phase II Glucuronide Conjugates

Following Phase I metabolism, the newly introduced or exposed functional groups, such as hydroxyl and carboxyl groups, can undergo Phase II conjugation reactions. The most common of these is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs) that attaches a glucuronic acid moiety to the metabolite, significantly increasing its water solubility and facilitating its excretion in urine.

For AB-CHMINACA, glucuronide conjugates of its metabolites have been identified. nih.govofdt.fr Interestingly, studies have shown that glucuronidation can occur on the carboxylic acid group of the hydrolyzed metabolite, rather than on the hydroxyl groups formed during oxidative metabolism. ecddrepository.org However, the extent of glucuronidation of hydroxylated metabolites can be limited compared to other synthetic cannabinoids. frontiersin.org The detection of these glucuronide conjugates often requires a hydrolysis step with β-glucuronidase prior to analysis to cleave the conjugate and release the Phase I metabolite for easier detection. nih.gov

Metabolite TypeCommon BiotransformationsKey Metabolites Identified
Phase II Glucuronidation of carboxylated metabolitesGlucuronidated N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine

Utilization of Deuterated Analogs (e.g., AB-CHMINACA-d4) in Metabolic Pathway Mapping and Identification of Unlabeled Metabolites

Deuterated analogs of drugs, such as this compound, are invaluable tools in metabolic research. While they are most commonly employed as internal standards for the accurate quantification of the parent drug and its metabolites in biological matrices using mass spectrometry, their application extends to the elucidation of metabolic pathways. acs.orgcaymanchem.com

In the context of metabolic pathway mapping, a mixture of the unlabeled parent drug (AB-CHMINACA) and its deuterated analog (this compound) can be incubated with a metabolically active system, such as human liver microsomes. The mass spectrometer can then be used to detect pairs of signals separated by the mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, four). This "isotope pattern" allows for the confident identification of metabolites derived from the parent compound, as each metabolite will appear as a doublet. This technique is particularly useful for distinguishing true metabolites from background noise or endogenous compounds in complex biological matrices.

By tracking these isotopic doublets, researchers can map the various biotransformation pathways, including hydroxylation, carboxylation, and subsequent conjugations. The deuterated standard, AB-CHMINACA metabolite M4-d4, which is the deuterated version of the carboxylic acid metabolite, serves as a crucial analytical reference material for confirming the identity and quantifying this major metabolic product. caymanchem.com This approach significantly enhances the reliability of metabolite identification and provides a clearer picture of the metabolic fate of the drug.

Comparative Metabolism Across Different Biological Systems (Excluding Clinical Human Data)

The biotransformation of N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA) has been investigated across various non-clinical biological systems to identify its metabolic fate. These studies are crucial for understanding the compound's biotransformation pathways. The deuterated analog, this compound, serves as a critical internal standard for the accurate quantification of AB-CHMINACA and its metabolites during these research applications, particularly in methods involving gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS). caymanchem.combertin-bioreagent.com

In Vitro Metabolism Models

Human Liver Microsomes (HLMs): Studies using pooled human liver microsomes have been a primary in vitro model to elucidate the phase I metabolism of AB-CHMINACA. nih.govecddrepository.org Investigations revealed that the compound undergoes extensive metabolism. The primary reactions observed are mono-hydroxylation on the cyclohexyl ring and hydrolysis of the terminal amide group, which forms a carboxylated metabolite. nih.govecddrepository.org In total, up to 26 distinct metabolites have been identified in HLM incubations, including seven mono-hydroxylated, six di-hydroxylated, and two carboxylated metabolites. nih.gov Further analysis with recombinant cytochrome P450 enzymes identified CYP3A4 as the primary enzyme responsible for the hydroxylated metabolites. nih.gov

Human Hepatocytes: Cryopreserved human hepatocytes represent a more comprehensive in vitro model as they contain a wider array of metabolic enzymes, including both phase I and phase II enzymes. Studies using this model have confirmed that the main biotransformations occur on the cyclohexylmethyl portion of the molecule. d-nb.info Ten major metabolites were identified in hepatocyte incubations, with hydroxylated metabolites of the cyclohexyl group being prominent. d-nb.info The human hepatocyte model is often recommended for studying the metabolism of new synthetic cannabinoids because it can more accurately predict in vivo metabolites compared to HLMs. frontiersin.org For the related compound AB-FUBINACA, the primary metabolite found after human hepatocyte incubation was the amide hydrolysis product, which correlated well with the most abundant metabolite found in human urine. frontiersin.org

Other In Vitro Systems: The activity of AB-CHMINACA metabolites has been assessed using engineered cell lines. In one study, the hydrolysis metabolite of AB-CHMINACA was found to retain some activity at the cannabinoid receptor 1 (CB1), although it was significantly reduced compared to the parent compound. ugent.be

Interactive Data Table 1: Major AB-CHMINACA Metabolites in In Vitro Systems

Metabolite TypeMetabolic ReactionDetected in HLMsDetected in Human HepatocytesPrimary CYP Enzyme
Mono-hydroxylated metabolitesHydroxylationYes nih.govYes d-nb.infoCYP3A4 nih.gov
Di-hydroxylated metabolitesHydroxylationYes nih.govNot specified as majorCYP3A4 nih.gov
Carboxylated metaboliteAmide HydrolysisYes nih.govecddrepository.orgYesAmidase nih.gov
N-dealkylated metaboliteN-dealkylationYes nih.govNot specified as majorCYP450 nih.gov
Glucuronidated metabolitesGlucuronidationYes nih.govYesUGTs

In Vivo Animal Models

Rodent Models: Studies in adult male mice have provided insights into the in vivo metabolism and disposition of AB-CHMINACA. nih.gov Following administration, the parent compound is rapidly metabolized. nih.gov While specific metabolite structures from rodent studies are not as extensively detailed as in in vitro studies, the rapid clearance suggests extensive biotransformation. nih.gov For other synthetic cannabinoids, such as AM-2201, metabolic studies in rats have shown both similarities and differences compared to human metabolic profiles, highlighting the existence of species-specific metabolic pathways. frontiersin.org For instance, while the same four major metabolites of AM-2201 were found in both rat and human urine, their relative abundance differed significantly. frontiersin.org

The comparison between in vitro and in vivo models is essential for a complete understanding of a compound's metabolic profile. In vitro systems like HLMs and hepatocytes are excellent for identifying potential metabolic pathways, while in vivo animal models help to confirm these findings and understand the pharmacokinetic context. For many synthetic cannabinoids, metabolites are found at higher concentrations in biological fluids than the parent compound. researchgate.net

Interactive Data Table 2: Comparative Overview of AB-CHMINACA Metabolism

FeatureHuman Liver Microsomes (In Vitro)Human Hepatocytes (In Vitro)Rodent Models (In Vivo)
System Complexity Low (Phase I enzymes)High (Phase I & II enzymes)Very High (Whole organism)
Primary Pathway Cyclohexyl hydroxylation, Amide hydrolysis nih.govecddrepository.orgCyclohexyl hydroxylation d-nb.infoRapid metabolism and clearance observed nih.gov
Identified Metabolites Extensive, including hydroxylated, carboxylated, and glucuronidated forms nih.gov10 major metabolites identified, primarily hydroxylated forms d-nb.infoParent drug levels decrease rapidly, indicating metabolite formation nih.gov
Key Findings CYP3A4 is the major enzyme for oxidative metabolism. nih.govConfirms major biotransformations occur at the cyclohexylmethyl tail. d-nb.infoDemonstrates short duration of action, likely due to rapid metabolism. nih.gov

Forensic and Toxicological Research Applications of Ab Chminaca D4 in Analytical Science

Role of Deuterated Standards in Analytical Method Development for Forensic Toxicology Laboratories

The foundation of reliable quantitative analysis in forensic toxicology, particularly when using mass spectrometry-based methods, is the use of appropriate internal standards. crimsonpublishers.com Deuterated standards, such as AB-CHMINACA-d4, are considered the gold standard for this purpose. caymanchem.comresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and control. researchgate.net Its primary function is to correct for variations that can occur during the entire analytical process, from sample preparation to instrumental analysis. musechem.com

Stable isotope-labeled internal standards (SIL-IS), like those substituted with deuterium (B1214612) (²H or D), are ideal because they co-elute with the non-labeled analyte and exhibit nearly identical behavior during extraction and ionization. crimsonpublishers.comresearchgate.net However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. foodriskmanagement.com This allows this compound to compensate for a variety of potential errors, including:

Sample Loss During Extraction: Steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to incomplete and variable recovery of the target analyte. scielo.org.zaamericanlaboratory.com Because the deuterated standard is lost at a proportional rate, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.

Matrix Effects: Biological samples such as blood and urine are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.netmusechem.com This phenomenon, known as ion suppression or enhancement, can lead to significant inaccuracies. A co-eluting SIL-IS experiences the same matrix effects, allowing for reliable correction and improving the accuracy and precision of the results. crimsonpublishers.commusechem.com

Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations or changes in detector response, are also corrected by the consistent signal of the internal standard. musechem.com

This compound is specifically designed for the quantification of its non-deuterated counterpart, AB-CHMINACA, by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.combertin-bioreagent.com Its use is integral to the validation of analytical methods, a process that establishes the performance characteristics of a procedure, including its accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ). scielo.org.za For instance, a method for analyzing AB-CHMINACA and its metabolites in hair was validated with limits of detection as low as 0.5 to 10 pg/mg. nih.gov Regulatory and accreditation bodies often recommend or require the use of isotopically labeled internal standards for forensic toxicological testing to ensure the highest level of quality and confidence in the results.

Methodological Advances in Synthetic Cannabinoid Screening and Confirmatory Analysis in Research Settings

The rapid proliferation of synthetic cannabinoids necessitates the development of robust and sensitive analytical methods for their detection. Research laboratories have made significant strides in this area, largely through the application of advanced chromatographic and mass spectrometric techniques where deuterated standards like this compound are indispensable.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of synthetic cannabinoids and their metabolites in biological fluids. oup.comnih.gov This preference is due to its high sensitivity, selectivity, and suitability for analyzing thermally labile and polar compounds, which are common characteristics of synthetic cannabinoid metabolites. oup.com In a typical LC-MS/MS method, this compound is added to the sample early in the preparation process. ojp.gov Following extraction, the sample is injected into the LC system, where the analytes are separated. As AB-CHMINACA and this compound exit the chromatography column, they are ionized and enter the mass spectrometer. The instrument is programmed to monitor specific mass transitions for both the analyte and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise.

Recent advancements include the development of methods capable of simultaneously detecting a large number of synthetic cannabinoids and their metabolites in a single run. nih.govuq.edu.au One such study detailed a validated method for 19 synthetic cannabinoids and 41 of their metabolites in human hair, where AB-CHMINACA was the most frequently detected compound. nih.gov Another described a quantitative method for 29 different synthetic cannabinoids, highlighting the efficiency of modern techniques. oup.com These multi-analyte methods rely heavily on the availability of corresponding deuterated internal standards for accurate quantification.

High-resolution mass spectrometry (HRMS), using technologies like Quadrupole Time-of-Flight (QTOF), offers a powerful alternative for screening. nih.gov Unlike targeted LC-MS/MS, HRMS allows for non-targeted data acquisition, meaning the instrument collects data on all ions within a specified mass range. This enables retrospective analysis of data for newly identified NPS without needing to re-run the sample. Even in HRMS, internal standards are crucial for quality control and to aid in the identification and potential quantification of compounds.

Table 1: Examples of Analytical Method Parameters for Synthetic Cannabinoid Detection
AnalyteMatrixMethodInternal Standard UsedLimit of Quantification (LOQ)Reference
AB-CHMINACAHairLC-MS/MSNot specified, but method validated for 19 SCs2-50 pg/mg nih.gov
AB-CHMINACAWhole BloodLC-MS/MSThis compoundNot specified ojp.gov
AB-CHMINACASeized MaterialGC-MSDiphenylamine (DPA)Not specified researchgate.net
JWH-018/JWH-073Seized MaterialGC-MSJWH-018-d9, JWH-073-d72.5 mg/mL nih.gov

Challenges in the Analytical Detection of Novel Synthetic Cannabinoid Analogues and their Metabolites

The chemical landscape of synthetic cannabinoids is characterized by constant modification, with manufacturers frequently altering molecular structures to evade legal controls. This creates significant challenges for forensic and toxicology laboratories.

One of the primary difficulties is the sheer number and diversity of new analogues. uq.edu.au Laboratories must constantly update their testing panels to include these new compounds. This requires obtaining reference standards for both the parent drug and its metabolites, which are often not commercially available immediately. The use of a deuterated standard like this compound is only effective for its specific target, AB-CHMINACA. For novel analogues, new corresponding internal standards must be synthesized and validated.

Further complicating matters is the extensive metabolism that synthetic cannabinoids undergo in the body. The parent compound is often present at very low concentrations or is completely absent in urine and blood samples, making the detection of metabolites crucial for confirming exposure. uq.edu.auatk.gov.tr Identifying these metabolites without standards can be a significant hurdle. atk.gov.tr While HRMS can help in the tentative identification of unknown metabolites, confirmation requires reference materials.

Isomeric compounds, which have the same chemical formula and mass but different structures, also pose a significant challenge. Mass spectrometry alone cannot differentiate between isomers. Chromatographic separation is essential to distinguish them. For example, positional isomers, where a functional group is moved to a different position on the molecule, may have very similar retention times, requiring highly efficient chromatography columns and optimized methods for resolution.

Finally, matrix effects remain a persistent issue in bioanalysis. researchgate.net The complexity of biological matrices can vary significantly between different sample types (e.g., blood, urine, hair, oral fluid) and even between individuals. A deuterated internal standard that closely mimics the chromatographic behavior of the analyte is the most effective tool to combat the inaccuracies caused by these effects. crimsonpublishers.comresearchgate.net

Long-Term Stability Studies of Synthetic Cannabinoids and their Metabolites in Various Research Matrices

Understanding the stability of analytes in biological samples under various storage conditions is a critical aspect of forensic toxicology. shareok.org Degradation of a drug or its metabolites over time can lead to a false negative result or an underestimation of the concentration, potentially impacting the interpretation of results. Stability studies are therefore essential for establishing appropriate sample storage and handling procedures.

Research has shown that the stability of synthetic cannabinoids can be influenced by several factors, including the specific compound, the matrix (e.g., whole blood, urine), storage temperature, and the presence of preservatives. ojp.govshareok.org For example, some synthetic cannabinoids have been found to be susceptible to degradation at room temperature, with better stability observed under refrigerated (2-8°C) or frozen (-20°C or lower) conditions. ojp.gov

In these stability studies, deuterated internal standards like this compound play a vital role. ojp.gov To assess stability, fortified samples are prepared by adding a known concentration of the target analytes to a pool of the biological matrix. These samples are then stored under different temperature conditions (e.g., room temperature, 4°C, -20°C) for various durations (e.g., 24 hours, 1 week, 1 month, 6 months). At each time point, samples are extracted and analyzed. The concentration is determined by comparing the analyte's response to that of the internal standard (this compound), which is added just before analysis. The results are then compared to the concentration measured at the initial time point (time zero).

A study conducted by the National Institute of Justice investigated the long-term stability of several synthetic cannabinoids and their metabolites in blood and urine. ojp.gov The study utilized multiple deuterated internal standards, including this compound for a group of analytes that included AB-CHMINACA. ojp.gov The findings from such studies provide crucial data for forensic laboratories, allowing them to define the window of time within which a sample must be analyzed to ensure a reliable result.

Table 2: Summary of Stability Findings for Synthetic Cannabinoids
Compound ClassMatrixStorage ConditionGeneral FindingReference
Synthetic Cannabinoids (Group 1b including AB-CHMINACA)BloodFreezer, Refrigerator, Room TemperatureMetabolites were generally more stable in the freezer. Some parent compounds showed degradation at refrigerated and room temperatures over several weeks. ojp.gov
Synthetic Cannabinoid Metabolites (Group 2b)UrineFreezer, Refrigerator, Room TemperatureMetabolites were generally more stable in the freezer. ojp.gov
JWH-seriesWhole BloodRoom Temperature, Refrigerator, FreezerStability was dependent on storage conditions and specific analyte. shareok.org

Future Directions and Emerging Research Avenues for Deuterated Synthetic Cannabinoids

Development of Novel Deuterated Analytical Reference Materials for Emerging Analogs

The rapid introduction of new SCs necessitates the continuous development of corresponding deuterated analytical reference materials. mdpi.com AB-CHMINACA-d4 serves as an internal standard for the quantification of its non-deuterated counterpart, AB-CHMINACA, in various biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com The use of stable isotope-labeled internal standards, such as those containing deuterium (B1214612), is crucial for improving the accuracy and reproducibility of analytical methods by correcting for variations during sample preparation and analysis. researchgate.netshareok.org

The synthesis of these deuterated standards often involves incorporating deuterium atoms at metabolically stable positions to prevent isotopic interference during analysis. As new analogs of AB-CHMINACA and other SCs appear on the illicit market, the demand for their corresponding deuterated standards will grow. Research in this area will focus on the efficient synthesis of these novel reference materials to keep pace with the evolving drug landscape. mdpi.com The availability of certified reference materials (CRMs) for deuterated standards, manufactured under ISO/IEC 17025 and ISO 17034 standards, ensures their quality and metrological traceability, which is vital for forensic and research applications. caymanchem.comcaymanchem.comlgcstandards.com

Integration of Advanced Computational Modeling for Predictive Structure-Activity Relationship Studies

Advanced computational modeling, particularly quantitative structure-activity relationship (QSAR) models, is a promising avenue for predicting the biological activity of new and emerging synthetic cannabinoids. nih.govresearchgate.netmdpi.com These models correlate the chemical structures and physicochemical properties of SCs with their binding affinities to cannabinoid receptors, such as CB1 and CB2. nih.govresearchgate.net By understanding these relationships, it may be possible to predict the potential psychoactive effects and toxicity of newly identified compounds before extensive pharmacological testing is conducted. nih.govnih.gov

The integration of data from deuterated compounds like this compound can enhance the accuracy of these predictive models. While deuterium substitution is primarily for analytical purposes, subtle effects on physicochemical properties could be incorporated into QSAR studies. acs.org Computational docking and molecular dynamics simulations can further elucidate the binding interactions between SCs and cannabinoid receptors, providing insights that complement experimental data. nih.gov This predictive capability is crucial for law enforcement and public health officials to assess the potential risks associated with new synthetic cannabinoids as they emerge. nih.gov

Research into Elucidating Minor and Novel Metabolic Pathways of Synthetic Cannabinoids

A thorough understanding of the metabolism of synthetic cannabinoids is essential for identifying reliable biomarkers of consumption in biological samples. nih.gov The parent compound is often extensively metabolized and may not be detectable in urine. nih.govatk.gov.tr Research on the metabolism of AB-CHMINACA has identified numerous metabolites, including hydroxylated and carboxylated derivatives, formed through various enzymatic processes. nih.govresearchgate.netuantwerpen.be

Deuterated standards like this compound are instrumental in these metabolic studies. They can be used to differentiate between the drug and its metabolites in complex biological matrices and to help elucidate metabolic pathways. nih.gov Future research will likely focus on identifying minor and novel metabolic pathways that may produce unique biomarkers. This is particularly important for distinguishing between the use of structurally similar SCs. nih.govresearchgate.net The use of advanced analytical techniques, such as high-resolution mass spectrometry, in conjunction with deuterated standards, will be critical in this endeavor. d-nb.info

Standardization and Harmonization of Analytical Methodologies in International Forensic and Academic Research Collaborations

The global nature of the synthetic cannabinoid problem necessitates international collaboration among forensic and academic researchers. nih.govliu.eduunodc.org The development and validation of standardized analytical methods are crucial for ensuring the comparability and reliability of data across different laboratories. liu.eduscispace.com This includes the harmonization of protocols for sample preparation, extraction, and analysis, as well as the use of common reference materials. oup.comoup.com

Deuterated internal standards like this compound play a key role in achieving this standardization. Their use helps to minimize inter-laboratory variability and ensures the accuracy of quantitative analyses. researchgate.netoup.com International collaborative exercises, such as those organized by the United Nations Office on Drugs and Crime (UNODC), facilitate the sharing of data and best practices, contributing to a more coordinated global response to the threat of synthetic cannabinoids. unodc.org Future efforts will focus on expanding these collaborations and promoting the adoption of standardized methodologies to enhance the global capacity for detecting and monitoring these substances. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.